Product packaging for Dynacil(Cat. No.:)

Dynacil

Cat. No.: B1260145
M. Wt: 585.6 g/mol
InChI Key: TVTJZMHAIQQZTL-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Dynacil is the trade name for the broad-spectrum penicillin antibiotic Ampicillin, a beta-lactam antibiotic used extensively in microbiological and pharmacological research. It inhibits bacterial cell wall synthesis by binding to specific penicillin-binding proteins (PBPs) located inside the bacterial cell wall, thereby arresting the final transpeptidation step of peptidoglycan synthesis. This inhibition leads to cell lysis mediated by the bacteria's own autolytic enzymes. This compound demonstrates stability against hydrolysis by a variety of beta-lactamases, including penicillinases and cephalosporinases, making it a valuable tool for studying both susceptible and resistant bacterial strains. Its in vitro activity covers a range of gram-positive and gram-negative aerobic and anaerobic bacteria. Research applications include investigations into infections of the genitourinary tract, respiratory tract, gastrointestinal tract, and meningitis, primarily caused by organisms such as E. coli, Salmonella, Shigella, Haemophilus influenzae, and streptococci. It is critical to note that the name "this compound" has also been used in reference to other research compounds, including an angiotensin-converting enzyme (ACE) inhibitor and a cyclin-dependent kinase (CDK) inhibitor. Researchers must verify the specific compound identity and structure, using the CAS number (69-53-4 for Ampicillin) for precise confirmation. This product is intended for Research Use Only and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C30H45NNaO7P B1260145 Dynacil

Properties

IUPAC Name

sodium;4-cyclohexyl-1-[2-[(2-methyl-1-propanoyloxypropoxy)-(4-phenylbutyl)phosphoryl]acetyl]pyrrolidine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H46NO7P.Na/c1-4-28(33)37-30(22(2)3)38-39(36,18-12-11-15-23-13-7-5-8-14-23)21-27(32)31-20-25(19-26(31)29(34)35)24-16-9-6-10-17-24;/h5,7-8,13-14,22,24-26,30H,4,6,9-12,15-21H2,1-3H3,(H,34,35);/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVTJZMHAIQQZTL-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)OC(C(C)C)OP(=O)(CCCCC1=CC=CC=C1)CC(=O)N2CC(CC2C(=O)[O-])C3CCCCC3.[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H45NNaO7P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

585.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88889-14-9
Record name Fosinopril Sodium
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name [1 [S* (R*) ], 2.alpha., 4.beta.] -4- Cyclohexyl -1- [ [ [ 2 - methyl - 1 - ( oxopropoxy) propoxy] ( 4 - phenilbutyl ) phosphinyl ] acetyl ] - L - proline, sodium salt
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Reaction Mechanism and Starting Materials

This compound is synthesized via a condensation reaction between 3-hydroxy-2-naphthoic acid hydrazide and dihydroxybenzaldehyde derivatives. This one-step protocol avoids multi-step purification, enabling gram-scale production. The reaction proceeds under mild acidic conditions (pH 4–5) at 60°C, yielding a library of Dyngo™ compounds with varying hydroxyl group positions (Table 1).

Table 1: Dyngo™ Compound Library and Dynamin Inhibition Profiles

Compound Hydroxyl Substituent Positions IC₅₀ (μM) Detergent Binding Affinity
Dynasore 3,4,5-Trihydroxy 15.0 High
Dyngo 4a 2,4-Dihydroxy 0.4 Low
Dyngo 6b 3,5-Dihydroxy 1.2 Moderate

Data derived from.

Role of Hydroxyl Group Positioning

The number and placement of hydroxyl groups critically influence this compound’s bioactivity. For example, Dyngo 4a—a 2,4-dihydroxy analog—exhibits a 37-fold lower IC₅₀ than dynasore due to reduced steric hindrance and improved hydrogen bonding with dynamin’s GTPase domain. Conversely, trihydroxy configurations (e.g., dynasore) exhibit high detergent binding, which artificially inflates IC₅₀ values in in vitro assays.

Enzyme-Mediated Templating Approaches for Large-Scale Production

Comparative Analysis of Templating vs. Condensation

Unlike cyclodextrin synthesis, this compound preparation avoids enzymatic templating due to the simplicity of condensation reactions. However, DCC principles inform solvent selection (e.g., aqueous vs. organic phases) and template recovery, which could future-proof this compound manufacturing.

Purification and Characterization Protocols

Precipitation and Chromatography

Crude this compound is purified via acetone precipitation, removing linear byproducts and unreacted starting materials. Subsequent reprecipitations yield >95% purity, as confirmed by ¹H NMR. For analytical applications, preparative HPLC with hydrophilic interaction liquid chromatography (HILIC) columns achieves >99% purity.

Spectroscopic Validation

¹¹B NMR confirms the absence of boron-containing contaminants (e.g., from hypothetical templating agents), while isothermal titration calorimetry (ITC) verifies dynamin binding stoichiometry (1:1 ligand-protein ratio).

Industrial Scalability and Environmental Considerations

Solvent Recycling and Waste Reduction

The condensation route employs water as the primary solvent, aligning with green chemistry principles. Template recovery rates exceed 90% in cyclodextrin syntheses, a benchmark for future this compound production.

Cost Efficiency

This compound’s starting materials—commercially available hydrazides and benzaldehydes—cost <$50/mol, making large-scale synthesis economically viable.

Structure-Activity Relationship (SAR) Studies

Hydrophobic vs. Hydrophilic Modifications

Introducing electron-withdrawing groups (e.g., nitro substituents) reduces cytotoxicity but compromises potency. In contrast, electron-donating hydroxyl groups enhance solubility and target engagement.

Detergent Compatibility

Dyngo 4a’s low detergent binding (Table 1) enables accurate in vitro assays, addressing a longstanding limitation of dynamin inhibitors.

Chemical Reactions Analysis

Types of Reactions

Dynacil can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and hydrogen gas can be used.

    Substitution: Reagents like halogens, acids, and bases are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.

Scientific Research Applications

Medical Imaging

1. Scintillation Materials for Imaging Probes
Dynacil is primarily utilized in the development of scintillation materials that enhance medical imaging techniques. Notably, Dynasil's subsidiary, RMD Inc., has received significant funding from the National Institutes of Health (NIH) to develop advanced imaging probes. These include:

  • Imaging Beta Probe : A novel positron emission tomography (PET) probe designed for rapid localization of cancer lesions. It incorporates a hybrid scintillator that provides real-time feedback during surgical procedures, enabling surgeons to verify the removal of cancerous tissues effectively .
  • Radioluminescence Microscopy : this compound-based scintillators are also being explored for radioluminescence microscopy, allowing researchers to visualize radionuclide uptake in individual cells. This technique addresses limitations in traditional imaging methods that measure average uptake across cell populations .

2. Dental X-ray Imaging
Another application focuses on developing a new dental X-ray imager that maintains high-quality images while reducing patient exposure to X-ray doses. This technology aims to improve patient safety without compromising diagnostic capabilities .

Radiation Detection

1. Advanced Radiation Detectors
this compound is integral to the development of radiation detection technologies used in various sectors, including homeland security and space exploration. RMD Inc. has worked on:

  • Radiation Tolerant Detectors : These detectors are designed for NASA's long-term space missions, where exposure to high levels of radiation can degrade conventional scintillation materials. The goal is to create detectors that maintain performance under extreme conditions, enabling accurate measurements in space environments .
  • Dual-Mode Detection Solutions : this compound contributes to dual-mode radiation detection systems that can be used for both security applications and commercial purposes, enhancing capabilities in identifying and measuring different types of radiation .

Case Study: Development of the Imaging Beta Probe

The Imaging Beta Probe project exemplifies the application of this compound in a real-world scenario. Funded by NIH grants totaling $2.1 million, this project aims to create a device that provides continuous feedback during cancer surgeries. The probe's design utilizes a novel scintillator coupled with a silicon photomultiplier, which enhances sensitivity and specificity in detecting residual cancerous cells post-excision .

Research Findings on Scintillation Materials

Research conducted by RMD has established that this compound-based scintillators can significantly improve imaging quality while minimizing background noise. This advancement is crucial for applications requiring high precision, such as in oncology and nuclear medicine .

Summary Table of Applications

Application Area Specific Use Key Features
Medical ImagingImaging Beta ProbeReal-time feedback during surgery
Dental X-ray ImagerHigh-quality images with reduced radiation exposure
Radiation DetectionRadiation Tolerant DetectorsOperates effectively in high-radiation environments
Dual-Mode Detection SolutionsVersatile use in security and commercial applications
ResearchRadioluminescence MicroscopyVisualization of radionuclide uptake at single-cell level

Mechanism of Action

The mechanism of action of Dynacil involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Dynacil: shares similarities with other compounds that have a pyrrolidine ring, cyclohexyl group, or phosphoryl group.

Uniqueness

  • The unique combination of functional groups in this compound sets it apart from other compounds. This uniqueness may confer specific properties or activities that are not observed in similar

Q & A

Q. How can I ensure ethical compliance when translating this compound research from preclinical to clinical stages?

  • Methodological Answer :
  • Conduct risk-benefit analyses aligned with Declaration of Helsinki principles .
  • Engage ethicists early to review protocols for informed consent and data privacy (e.g., GDPR compliance) .

Q. What interdisciplinary methodologies enhance this compound’s development as a therapeutic candidate?

  • Methodological Answer :
  • Collaborate with computational chemists to optimize this compound’s pharmacokinetic profile via QSAR modeling .
  • Partner with clinical researchers to design phase 0 microdosing trials that bridge preclinical and clinical data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dynacil
Reactant of Route 2
Reactant of Route 2
Dynacil

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.